molecular formula C18H17NO2 B4940260 8-[2-(2-methylphenoxy)ethoxy]quinoline

8-[2-(2-methylphenoxy)ethoxy]quinoline

Cat. No. B4940260
M. Wt: 279.3 g/mol
InChI Key: IOIBJUDJIQCUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(2-methylphenoxy)ethoxy]quinoline, also known as MEQ or MPEQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinoline family and has a molecular weight of 327.4 g/mol.

Mechanism of Action

The mechanism of action of 8-[2-(2-methylphenoxy)ethoxy]quinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. 8-[2-(2-methylphenoxy)ethoxy]quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-[2-(2-methylphenoxy)ethoxy]quinoline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
8-[2-(2-methylphenoxy)ethoxy]quinoline has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 8-[2-(2-methylphenoxy)ethoxy]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-[2-(2-methylphenoxy)ethoxy]quinoline has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

8-[2-(2-methylphenoxy)ethoxy]quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for several types of assays and experiments. However, 8-[2-(2-methylphenoxy)ethoxy]quinoline has some limitations as well. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo experiments.

Future Directions

There are several future directions for 8-[2-(2-methylphenoxy)ethoxy]quinoline research. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for cancer, either alone or in combination with other drugs. Further studies are also needed to fully understand the mechanism of action of 8-[2-(2-methylphenoxy)ethoxy]quinoline and its potential side effects and toxicity.
Conclusion:
8-[2-(2-methylphenoxy)ethoxy]quinoline is a promising compound with potential therapeutic properties. Its anti-inflammatory, anticancer, and antimicrobial activities make it a valuable target for scientific research. The synthesis method for 8-[2-(2-methylphenoxy)ethoxy]quinoline has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. 8-[2-(2-methylphenoxy)ethoxy]quinoline has several advantages for lab experiments, but its potential limitations and future directions need to be carefully evaluated. Overall, 8-[2-(2-methylphenoxy)ethoxy]quinoline is a valuable compound with significant potential for therapeutic applications.

Synthesis Methods

The synthesis of 8-[2-(2-methylphenoxy)ethoxy]quinoline involves the reaction of 2-methylphenol with ethylene oxide in the presence of a catalyst. The resulting product is then reacted with 8-hydroxyquinoline to obtain 8-[2-(2-methylphenoxy)ethoxy]quinoline. This synthesis method has been reported in several research articles and has been optimized for better yields and purity.

Scientific Research Applications

8-[2-(2-methylphenoxy)ethoxy]quinoline has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anticancer, and antimicrobial activities. 8-[2-(2-methylphenoxy)ethoxy]quinoline has been tested against several cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. 8-[2-(2-methylphenoxy)ethoxy]quinoline has also been tested for its antimicrobial activity against several bacteria and fungi, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

8-[2-(2-methylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-6-2-3-9-16(14)20-12-13-21-17-10-4-7-15-8-5-11-19-18(15)17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIBJUDJIQCUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.